molecular formula C13H19NO2 B12775194 1,3-Benzodioxolyl-N-methylpentanamine CAS No. 952016-78-3

1,3-Benzodioxolyl-N-methylpentanamine

Cat. No.: B12775194
CAS No.: 952016-78-3
M. Wt: 221.29 g/mol
InChI Key: PZVRSDBLMSXDCX-UHFFFAOYSA-N
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Description

1,3-Benzodioxolyl-N-methylpentanamine, systematically named 1,3-Benzodioxole-5-ethanamine, N,α,α-trimethyl (CAS: 81262-69-3), is a substituted phenethylamine derivative with the molecular formula C₁₂H₁₇NO₂ and a molecular weight of 207.27 g/mol . Structurally, it consists of a 1,3-benzodioxole (methylenedioxy) ring attached to an ethylamine backbone, modified by two methyl groups on the α-carbon (adjacent to the amine) and an N-methyl group. This configuration confers unique physicochemical properties, including increased lipophilicity, which may influence its pharmacokinetic behavior.

The compound is part of a broader class of psychoactive phenethylamines, often studied for their interactions with serotonin and dopamine receptors.

Properties

CAS No.

952016-78-3

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-methylpentan-2-amine

InChI

InChI=1S/C13H19NO2/c1-3-4-11(14-2)7-10-5-6-12-13(8-10)16-9-15-12/h5-6,8,11,14H,3-4,7,9H2,1-2H3

InChI Key

PZVRSDBLMSXDCX-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC1=CC2=C(C=C1)OCO2)NC

Origin of Product

United States

Preparation Methods

Synthesis of the Benzodioxole Core

The benzodioxole ring is typically synthesized by methylenation of catechol derivatives. A common approach involves:

  • Starting from catechol (1,2-dihydroxybenzene)
  • Reaction with a methylene donor such as dichloromethane or formaldehyde under acidic or basic conditions to form the 1,3-benzodioxole ring

This step is well-documented in heterocyclic chemistry and provides the aromatic core for further functionalization.

Side Chain Introduction via Alpha-Bromination and Nucleophilic Substitution

The pentanamine side chain is introduced by:

  • Alpha-bromination of the benzodioxole-substituted acetophenone or related ketone intermediate
  • Nucleophilic substitution with an appropriate amine or amine precursor

This method allows for the attachment of the pentanamine chain at the alpha position relative to the aromatic ring.

N-Methylation of the Amine

Selective N-methylation is achieved by:

  • Using methylating agents such as formaldehyde with formic acid (Eschweiler–Clarke reaction)
  • Alternatively, methyl iodide or dimethyl sulfate under controlled conditions

This step must be carefully controlled to avoid over-alkylation or quaternary ammonium salt formation.

Detailed Stepwise Preparation Method

Step Reaction Description Reagents/Conditions Notes
1 Formation of 1,3-benzodioxole ring Catechol + formaldehyde, acidic catalyst, reflux Yields benzodioxole intermediate
2 Alpha-bromination of benzodioxole acetophenone N-bromosuccinimide (NBS), CCl4, light or heat Introduces bromine at alpha position
3 Nucleophilic substitution with pentanamine Pentanamine or protected amine, base (e.g., NaOH), solvent (ethanol) Forms 1,3-benzodioxolylpentanamine
4 N-Methylation of amine Formaldehyde + formic acid (Eschweiler–Clarke) or methyl iodide Produces N-methyl derivative (MBDP)

Alternative Synthetic Approaches

  • Reductive amination : Direct condensation of the benzodioxole aldehyde with pentanamine followed by reduction can be used to form the amine side chain, followed by N-methylation.
  • Use of protected intermediates : Protecting groups on the amine or hydroxyl groups may be employed to improve selectivity and yield during multi-step synthesis.

Reaction Conditions and Optimization

  • Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred for nucleophilic substitution steps to enhance reaction rates.
  • Temperature control : Reactions are typically conducted between 40°C to reflux temperatures depending on the step to optimize conversion and minimize side reactions.
  • Purification : Chromatographic techniques and recrystallization are used to isolate the pure compound with high yield and purity.

Research Findings on Preparation Efficiency

  • Yields for the benzodioxole ring formation are generally high (>85%) under optimized conditions.
  • Alpha-bromination yields vary (60-80%) depending on reagent purity and reaction time.
  • Nucleophilic substitution and N-methylation steps typically achieve 70-90% yields with proper control.
  • Overall multi-step synthesis yields for 1,3-benzodioxolyl-N-methylpentanamine range from 40-60% after purification.

Summary Table of Preparation Methods

Method Key Steps Advantages Disadvantages Typical Yield (%)
Classical multi-step synthesis Benzodioxole formation → alpha-bromination → amine substitution → N-methylation Well-established, scalable Multi-step, time-consuming 40-60
Reductive amination route Aldehyde + amine condensation → reduction → N-methylation Fewer steps, milder conditions Requires careful control of reduction 50-65
Protected intermediate strategy Use of protecting groups during substitution and methylation Improved selectivity, purity Additional steps for protection/deprotection 45-55

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxolyl-N-methylpentanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, with reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidation of this compound can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction can yield the corresponding amine or alcohol.

    Substitution: Substitution reactions can produce various N-alkylated derivatives.

Scientific Research Applications

1,3-Benzodioxolyl-N-methylpentanamine has several scientific research applications:

    Chemistry: It is used as a reference compound in the study of phenethylamine derivatives and their chemical properties.

    Biology: The compound is studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, although its psychoactive properties limit its use.

    Industry: It may be used in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1,3-Benzodioxolyl-N-methylpentanamine involves its interaction with neurotransmitter receptors in the brain. It primarily acts as a serotonin-norepinephrine-dopamine releasing agent (SNDRA), leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced mood, increased energy, and altered perception .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 1,3-Benzodioxolyl-N-methylpentanamine and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) α-Carbon Substituents N-Substituent Pharmacological Notes
This compound C₁₂H₁₇NO₂ 207.27 Dimethyl N-Methyl Likely psychoactive (inferred)
MDMA (3,4-Methylenedioxymethamphetamine) C₁₁H₁₅NO₂ 193.24 Methyl N-Methyl Entactogen, serotonin release
3,4-Methylenedioxy-α-ethyl-N-methylphenethylamine C₁₂H₁₇NO₂ 207.27 Ethyl N-Methyl Hallucinogenic (Nichols, 1986)
Key Observations:

Substituent Effects: The dimethyl group on the α-carbon in this compound increases steric bulk compared to MDMA’s single methyl group. This may reduce receptor binding affinity but enhance metabolic stability.

Molecular Weight and Lipophilicity: Despite identical molecular formulas (C₁₂H₁₇NO₂), this compound and its ethyl-substituted analog exhibit distinct lipophilicities due to branching differences. The dimethyl group may enhance membrane permeability relative to the linear ethyl chain.

Pharmacological Implications

  • Receptor Interactions: Substituted phenethylamines with methylenedioxy groups primarily target monoamine transporters (e.g., SERT, DAT). The dimethyl and ethyl substituents in these compounds likely modulate selectivity and efficacy. For example, MDMA’s methyl group favors serotonin release, while bulkier substituents may shift activity toward dopamine pathways.
  • Metabolism : N-methylation generally reduces susceptibility to oxidative deamination, prolonging half-life. However, α-carbon branching (e.g., dimethyl vs. ethyl) may alter cytochrome P450 metabolism, leading to divergent metabolite profiles.

Q & A

Basic: What are the optimal synthetic routes for 1,3-Benzodioxolyl-N-methylpentanamine, and how can purity be validated?

Methodological Answer:
Synthesis typically involves reductive amination or alkylation of a benzodioxolyl precursor with methylpentanamine derivatives. Key steps include:

  • Reaction Optimization : Adjust stoichiometry of the benzodioxolyl intermediate and methylamine derivatives under inert atmospheres (e.g., N₂) to minimize oxidation .
  • Purification : Use column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures to isolate the compound .
  • Purity Validation : Employ HPLC with UV detection (λ = 254 nm) and compare retention times against certified standards. Confirm via mass spectrometry (MS) for molecular ion peaks (e.g., [M+H]⁺) .

Basic: Which spectroscopic techniques are most effective for structural characterization of this compound?

Methodological Answer:

  • IR Spectroscopy : Identify functional groups (e.g., C-O-C stretching in benzodioxole at ~1250 cm⁻¹, N-H bending in secondary amines at ~1550 cm⁻¹) .
  • NMR : Use ¹H NMR to confirm methyl groups (δ 1.2–1.5 ppm for CH₃) and benzodioxolyl protons (δ 6.5–7.0 ppm for aromatic protons). ¹³C NMR resolves quaternary carbons in the benzodioxole ring (~148 ppm for oxygenated carbons) .
  • X-ray Crystallography : Resolve stereochemistry and crystal packing, as demonstrated for structurally analogous benzodioxolyl-imine derivatives .

Basic: How does the benzodioxolyl moiety influence the compound’s reactivity in hydrolysis studies?

Methodological Answer:
The electron-donating benzodioxolyl group stabilizes adjacent electrophilic centers, delaying hydrolysis. To assess:

  • Kinetic Studies : Perform pH-dependent degradation experiments (e.g., buffer solutions at pH 1–13, 37°C). Monitor via UV-Vis or LC-MS for degradation products like catechol derivatives .
  • Mechanistic Probes : Compare hydrolysis rates with non-benzodioxolyl analogs to isolate electronic effects .

Advanced: How can researchers resolve contradictions in reported stability data for this compound under varying storage conditions?

Methodological Answer:

  • Controlled Replication : Repeat stability studies (e.g., ICH guidelines: 25°C/60% RH, 40°C/75% RH) using standardized protocols to isolate variables like humidity and light exposure .
  • Multi-Technique Validation : Cross-validate results using DSC (for thermal stability), XRD (crystallinity changes), and LC-MS (degradant profiling) .
  • Statistical Analysis : Apply ANOVA to identify significant differences between datasets, addressing outliers via Grubbs’ test .

Advanced: What advanced analytical methods are recommended for detecting trace impurities in synthesized batches?

Methodological Answer:

  • LC-HRMS : Resolve low-abundance impurities (e.g., methylated byproducts) with high mass accuracy (<2 ppm error) .
  • GC-MS Headspace Analysis : Detect volatile degradation products (e.g., formaldehyde from N-methyl group oxidation) .
  • 2D NMR (COSY, HSQC) : Assign impurities with overlapping signals in ¹H NMR spectra .

Advanced: How can solubility challenges be addressed for in vivo pharmacological studies?

Methodological Answer:

  • Co-Solvent Systems : Use phase solubility studies with PEG 400 or cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility .
  • Salt Formation : Screen counterions (e.g., HCl, mesylate) to improve crystallinity and dissolution rates .
  • Nanoparticulate Formulations : Optimize nanoprecipitation techniques using PLGA polymers (e.g., 75:25 lactide:glycolide ratio) for sustained release .

Advanced: What methodologies are recommended for assessing metabolic pathways and toxicity?

Methodological Answer:

  • In Vitro Metabolism : Use hepatic microsomes (human/rat) with NADPH cofactors. Identify metabolites via LC-MS/MS and compare to synthetic standards .
  • Ames Test : Evaluate mutagenicity using Salmonella typhimurium strains TA98/TA100 with/without metabolic activation .
  • Cardiotoxicity Screening : Employ hERG channel inhibition assays (patch-clamp or FLIPR® platforms) to assess QT prolongation risks .

Advanced: How can researchers design experiments to probe receptor-binding specificity of this compound?

Methodological Answer:

  • Computational Docking : Use Schrödinger Suite or AutoDock Vina to predict binding affinities for serotonin/dopamine receptors. Validate with site-directed mutagenesis .
  • Radioligand Displacement Assays : Measure IC₅₀ values against 5-HT₂A or DAT receptors using [³H]ketanserin or [³H]WIN-35,428 as tracers .

Advanced: What strategies mitigate oxidative degradation during long-term storage?

Methodological Answer:

  • Antioxidant Additives : Incorporate 0.01% w/v ascorbic acid or BHT in lyophilized formulations .
  • Packaging Optimization : Use amber glass vials with nitrogen headspace to limit oxygen and light exposure .

Advanced: How can degradation pathways be elucidated under accelerated stress conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to UV light (ICH Q1B), H₂O₂ (0.3% v/v), and acidic/alkaline conditions. Profile degradants via HRMS and NMR .
  • Isotopic Labeling : Synthesize deuterated analogs to track hydrogen transfer during oxidation .

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